Anastatin A

Description

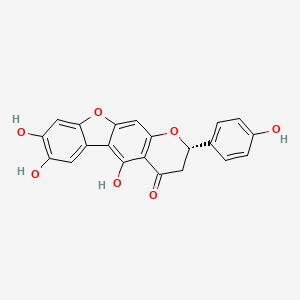

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H14O7 |

|---|---|

Molecular Weight |

378.3 g/mol |

IUPAC Name |

(2S)-5,7,8-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-[1]benzofuro[3,2-g]chromen-4-one |

InChI |

InChI=1S/C21H14O7/c22-10-3-1-9(2-4-10)15-7-14(25)20-18(27-15)8-17-19(21(20)26)11-5-12(23)13(24)6-16(11)28-17/h1-6,8,15,22-24,26H,7H2/t15-/m0/s1 |

InChI Key |

DBSPNTHFWOUQFX-HNNXBMFYSA-N |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C(=C3C4=CC(=C(C=C4OC3=C2)O)O)O)C5=CC=C(C=C5)O |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=C3C4=CC(=C(C=C4OC3=C2)O)O)O)C5=CC=C(C=C5)O |

Synonyms |

anastatin A |

Origin of Product |

United States |

Anastatin A: Isolation, Structure, and Biological Activities

Anastatin A is a flavonoid compound that was isolated from the methanolic extract of the whole plant of Anastatica hierochuntica mdpi.comresearchgate.netmdpi.comresearchgate.netrsc.orgscispace.comrsc.orgrsc.orgnih.govresearchgate.net. It is described as a novel skeletal flavanone (B1672756) characterized by the presence of a benzofuran (B130515) moiety within its structure nih.gov. This compound is often studied alongside Anastatin B, another flavonoid isolated from the same plant mdpi.comresearchgate.netrsc.orgscispace.comrsc.orgrsc.orgnih.gov.

Research into the biological activities of this compound, frequently in conjunction with Anastatin B and their derivatives, has highlighted several key areas:

Hepatoprotective Activity: this compound has demonstrated protective effects against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes mdpi.comrjpharmacognosy.irresearchgate.netmdpi.comscispace.comrsc.orgrsc.orgnih.gov. Studies have indicated that the hepatoprotective activity of Anastatins A and B was notably stronger than that of silybin (B1146174), a well-known hepatoprotective compound mdpi.comscispace.comrsc.orgrsc.orgnih.gov. This protective effect is believed to be related to their antioxidant capabilities mdpi.comresearchgate.netscispace.comrsc.org.

Antioxidant Activity: this compound exhibits antioxidant properties, contributing to its potential therapeutic effects mdpi.comresearchgate.netrsc.orgscispace.comrsc.orgrsc.org. Its antioxidant capabilities have been evaluated using various in vitro assays, including ferric reducing antioxidant power, DPPH radical scavenging, and ABTS radical scavenging tests mdpi.comresearchgate.netrsc.orgscispace.comrsc.orgnih.gov. These studies suggest that this compound can help to scavenge reactive oxygen species and inhibit oxidative reactions mdpi.comresearchgate.net.

Cardioprotective Effects: Research has also explored the cardioprotective potential of this compound and its derivatives, particularly in the context of myocardial ischemia-reperfusion injury researchgate.netmdpi.comresearchgate.netnih.gov. Studies using H9c2 cells subjected to hypoxia/reoxygenation have shown that this compound can improve cell viability researchgate.netmdpi.comresearchgate.net. These cardioprotective effects are attributed, at least in part, to the compound's antioxidant activities mdpi.comnih.gov.

Potential Anticancer Activity: While research is ongoing, some studies suggest that this compound may possess potential anticancer properties mdpi.comontosight.ai. Investigations into A. hierochuntica extracts, which contain this compound, have shown cytotoxicity against certain cancer cells, such as acute myeloid leukemia blasts researchgate.netrjpharmacognosy.ir. Further research is needed to fully understand the specific role and mechanisms of this compound in anticancer activity ontosight.ai.

Detailed research findings on the biological activities of this compound and its derivatives are often presented in the context of comparative studies or dose-response experiments. For instance, studies evaluating cardioprotective effects in H9c2 cells have shown that this compound and certain derivatives can significantly increase cell survival rates following hypoxia/reoxygenation treatment researchgate.netmdpi.com.

Below is a table summarizing some reported biological activities associated with this compound and Anastatica hierochuntica extracts containing the compound:

| Activity | Model/Assay | Key Findings Related to this compound (or extracts containing it) | Source(s) |

| Hepatoprotective | D-galactosamine-induced cytotoxicity in mouse hepatocytes | Protective effects observed; activity stronger than silybin. mdpi.comrjpharmacognosy.irresearchgate.netmdpi.comscispace.comrsc.orgrsc.orgnih.gov | mdpi.comrjpharmacognosy.irresearchgate.netmdpi.comscispace.comrsc.orgrsc.orgnih.gov |

| Antioxidant | DPPH, ABTS radical scavenging, Ferric reducing power assays | Exhibits radical scavenging and reducing capabilities. mdpi.comresearchgate.netrsc.orgscispace.comrsc.orgrsc.orgnih.gov | mdpi.comresearchgate.netrsc.orgscispace.comrsc.orgrsc.orgnih.gov |

| Cardioprotective | Myocardial ischemia-reperfusion (in vivo and in vitro) | Improved cell viability (H9c2 cells); reduced infarcted areas and oxidative stress markers in rats. researchgate.netmdpi.comresearchgate.netnih.gov | researchgate.netmdpi.comresearchgate.netnih.gov |

| Potential Anticancer | Cytotoxicity against AML cells (extract study) | A. hierochuntica extract showed significant cytotoxicity. researchgate.netrjpharmacognosy.ir Further research needed on isolated this compound. ontosight.ai | researchgate.netrjpharmacognosy.irontosight.ai |

Note: This table provides a summary of reported activities. Detailed experimental conditions and results can be found in the cited literature.

Advanced Chemical Synthesis and Derivatization Strategies for Anastatin a and Its Analogs

Total Synthesis Approaches for (±)-Anastatins A and B

The total synthesis of Anastatins A and B has been achieved through several steps starting from commercially available precursors. researchgate.netrsc.org These synthetic routes often employ key reactions to construct the characteristic benzofuran (B130515) and chromen-4-one ring systems. researchgate.netrsc.org

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful tool in organic chemistry that involves working backward from the target molecule to simpler starting materials. fiveable.mejournalspress.comresearchgate.net This approach helps in designing efficient synthetic routes by identifying strategic disconnections and key precursors. fiveable.mejournalspress.com For the synthesis of Anastatins A and B, retrosynthetic analysis would involve breaking down the complex flavonoid structure into more readily available fragments. While specific detailed retrosynthetic analyses for Anastatin A and B are not extensively detailed in the provided results, the general principles involve identifying disconnections that allow for the formation of the benzofuran and chromen-4-one rings. researchgate.netrsc.org Key precursors would likely include substituted phenols or phloroglucinol (B13840) derivatives and components that can form the benzofuran and the dihydropyranone ring of the chromen-4-one system. researchgate.netrsc.org For instance, phloroglucinol has been used as a starting material in an eight-step synthesis of (±)-Anastatins A and B. researchgate.netrsc.org

Stereoselective and Enantioselective Synthetic Pathways

Stereoselectivity and enantioselectivity are crucial in the synthesis of chiral molecules like Anastatin B, ensuring the preferential formation of a specific stereoisomer. numberanalytics.com While this compound is presented as (±)-Anastatin A in some syntheses, indicating a racemic mixture researchgate.netrsc.org, Anastatin B is described with a specific stereochemistry (2S) nih.gov. Achieving stereocontrol in the formation of the stereocenter at the C-2 position of the chromen-4-one core is essential for the synthesis of enantiomerically pure Anastatin B. nih.gov Although the provided information on Anastatin synthesis primarily focuses on racemic mixtures researchgate.netrsc.org, research in the synthesis of other natural products with similar scaffolds highlights the application of stereoselective methods, including the use of chiral catalysts or enzymes. jchemrev.commdpi.comresearchgate.netbeilstein-journals.org Future work on Anastatin B synthesis would likely explore such enantioselective strategies.

Application of Modern Organic Reactions (e.g., Halogenation, Suzuki Coupling, Oxidation/Oxa-Michael Reaction Cascades)

The synthesis of (±)-Anastatins A and B has successfully employed several modern organic reactions. Key steps in one reported synthesis include halogenation, Suzuki coupling, and an oxidation/Oxa-Michael reaction cascade. nih.govresearchgate.netrsc.org

Halogenation: The introduction of halogen atoms is often a prerequisite for subsequent coupling reactions like the Suzuki coupling. Bromination has been specifically mentioned as a key step in the synthesis of (±)-Anastatins A and B. researchgate.net

Suzuki Coupling: The Suzuki coupling reaction is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between an aryl or vinyl halide and an aryl or vinyl boronic acid or ester. researchgate.netrsc.orgopenstax.org This reaction is a key strategy for joining different molecular fragments in the synthesis of complex molecules, including flavonoids with benzofuran moieties like Anastatins. researchgate.netrsc.org

Oxidation/Oxa-Michael Reaction Cascades: An oxidation/Oxa-Michael reaction cascade has been identified as a key step in constructing the benzofuran moiety of Anastatins A and B. nih.govresearchgate.netrsc.org The Oxa-Michael reaction involves the nucleophilic addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound. rsc.orgresearchgate.netnih.gov This cascade sequence allows for the efficient formation of the desired ring system. researchgate.netrsc.org

These reactions, applied in a specific sequence, enable the construction of the complex molecular architecture of Anastatins A and B from simpler starting materials. researchgate.netrsc.org

Design and Synthesis of Novel Anastatin Derivatives

Beyond the total synthesis of the natural products, research has also focused on designing and synthesizing novel Anastatin derivatives to potentially enhance their biological profiles. mdpi.comnih.gov This involves strategic structural modifications. mdpi.comnih.govopenaccessjournals.com

Structural Modification Strategies for Enhanced Biological Profiles

Structural modification of natural products is a common strategy in medicinal chemistry to improve properties such as activity, specificity, metabolic stability, and pharmacokinetic profiles. openaccessjournals.commdpi.com For Anastatins, which have shown antioxidant activity mdpi.comnih.gov, structural modifications aim to enhance this activity or introduce other beneficial properties. mdpi.comnih.gov Strategies can involve altering the substitution patterns on the flavonoid or benzofuran core, introducing new functional groups, or modifying the existing hydroxyl groups. mdpi.comnih.gov Research has shown that the type and position of substituents on flavonoid structures can significantly impact their biological activities. nih.gov

Methodologies for Di- and Tri-Substituted Derivative Synthesis

The synthesis of di- and tri-substituted Anastatin derivatives has been explored to create a library of compounds for biological evaluation. mdpi.comnih.gov Methodologies for achieving specific substitution patterns depend on the desired modifications and the positions on the Anastatin core. While the specific detailed methodologies for creating di- and tri-substituted Anastatin derivatives are not fully elaborated in the provided snippets, general approaches for synthesizing di- and tri-substituted aromatic or heterocyclic compounds often involve sequential functionalization steps, utilizing reactions like nucleophilic substitution, electrophilic substitution, or metal-catalyzed coupling reactions on appropriately functionalized precursors. nih.govgoogle.comnih.govacs.org A study mentions the synthesis of twenty-four di- and tri-substituted novel derivatives of anastatins, which were subsequently evaluated for their antioxidant activities. mdpi.com This indicates that systematic synthetic routes were developed to achieve these multiple substitution patterns.

Optimization of Synthetic Efficiency and Yields in this compound Production

The reported yields for this compound synthesis highlight the challenges associated with constructing its complex molecular architecture. Achieving high yields in multi-step syntheses requires careful control over reaction selectivity and efficiency at each stage.

| Synthesis Route/Step | Reported Yield | Notes |

| Total Synthesis (Overall) | 9% | From phloroglucinol over eight steps. researchgate.net |

| Intermediate Compound Synthesis | 41% | Specific intermediate in (±)-synthesis. researchgate.net |

| Final Hydrogenation Step | Quantitative | In (±)-synthesis. researchgate.net |

Molecular and Cellular Mechanistic Investigations of Anastatin A S Biological Influence

Elucidation of Antioxidant Mechanisms

Anastatin A, a flavonoid compound, has been the subject of investigations into its potential as an antioxidant agent. Research indicates that its biological influence is significantly tied to its ability to counteract oxidative stress through various mechanisms. These include the direct neutralization of reactive oxygen species and the modulation of the body's intrinsic antioxidant defense systems.

Flavonoids are recognized for their capacity to inhibit oxidative reactions by scavenging reactive oxygen species (ROS), such as hydrogen radicals. mdpi.com The antioxidant activity of compounds like this compound is often evaluated through in vitro models that measure their ability to neutralize stable free radicals. While specific quantitative data for this compound is not extensively detailed in the available literature, studies on its derivatives provide insight into the potent radical-scavenging power of this class of compounds. For instance, in assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), an Anastatin derivative designated as compound 13 demonstrated significant scavenging activity. mdpi.comnih.gov

The antioxidant activity in these assays is often expressed as the EC50 value, which represents the concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower EC50 value indicates a higher antioxidant activity. ugm.ac.id

Table 1: Radical Scavenging Activity of an Anastatin Derivative (Compound 13)

| Assay | EC50 Value (mM) |

|---|---|

| ABTS | 1.38 |

| DPPH | 0.07 |

This data pertains to a derivative of this compound and is presented to illustrate the antioxidant potential within this compound family. mdpi.comnih.gov

Beyond direct scavenging, this compound and its derivatives have been shown to exert their antioxidant effects by influencing the body's own antioxidant enzyme systems. mdpi.com Oxidative stress can lead to an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects. mdpi.com Key enzymes in this defense system include Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) (GSH).

In studies involving myocardial ischemia-reperfusion injury models, pretreatment with Anastatin derivatives led to a significant increase in the levels of SOD and GSH. mdpi.com This suggests that these compounds may help to bolster the cellular machinery responsible for neutralizing harmful superoxide radicals and maintaining the redox balance within cells. mdpi.com

Table 2: Effect of an Anastatin Derivative (Compound 13) on Endogenous Antioxidants in a Rat Model of Myocardial Injury

| Endogenous Antioxidant | Effect Observed |

|---|---|

| Superoxide Dismutase (SOD) | Increased Activity |

| Glutathione (GSH) | Increased Level |

This table summarizes the observed effects of an Anastatin derivative on key antioxidant enzymes in an in vivo model. mdpi.com

The excessive production of ROS can cause irreversible damage to vital cellular components, including DNA, proteins, and lipids, which can trigger pathways leading to cell death. mdpi.com this compound and its derivatives appear to intervene in these processes, offering protection against such damage. In cellular models of oxidative stress, these compounds have demonstrated cytoprotective activities. For instance, in H2O2-treated PC12 cells, derivatives of Anastatins A and B showed protective effects. ugm.ac.id

The protective mechanism is hypothesized to be linked to the suppression of oxidative stress, thereby preventing the cascade of events that lead to cellular injury. mdpi.com By mitigating the initial oxidative insult, these compounds can help preserve cellular structure and function.

Impact on Cellular Viability and Stress Response Pathways

The antioxidant capabilities of this compound translate into tangible protective effects on cells subjected to oxidative stress. This has been demonstrated in various in vitro models that simulate conditions of cellular injury.

This compound has shown a protective effect in models of hypoxia/reoxygenation (H/R) injury, a common model for studying damage from ischemia-reperfusion. nih.gov In H9c2 cardiomyocytes subjected to H/R, this compound was able to increase cell viability. nih.gov Similarly, in cellular models using hydrogen peroxide (H2O2) to induce oxidative injury, this compound and its derivatives have demonstrated protective capabilities. ugm.ac.id In studies on PC12 cells, 10 μM of this compound increased cell viability from 16.8% in the H2O2-treated group to 87.4%. ugm.ac.id

Table 3: Protective Effects of this compound and its Derivatives on Cell Viability in Oxidative Stress Models

| Cell Line | Stress Model | Compound | Concentration | Result (Cell Viability) |

|---|---|---|---|---|

| H9c2 | Hypoxia/Reoxygenation | This compound | 10 μM | Increased from 20.31% to 71.49% |

| PC12 | H2O2 (100 μM) | This compound | 10 μM | Increased from 16.8% to 87.4% |

| L02 | H2O2 (100 μM) | Anastatin B | 10 μM | Increased from 39.9% to 89.5% |

This table provides a summary of the protective effects observed in different cell lines and stress models. nih.govugm.ac.id

Lactate (B86563) dehydrogenase (LDH) is a cytosolic enzyme that is released into the extracellular space when the cell membrane is damaged. As such, LDH release is a common marker of cytotoxicity and loss of cellular integrity. mdpi.com In studies examining the effects of Anastatin derivatives on myocardial injury, a decrease in the leakage of LDH from myocardial tissues was observed. mdpi.com This indicates that these compounds help to preserve the structural integrity of the cell membrane, even under conditions of oxidative stress that would typically lead to cell lysis. mdpi.com

Table 4: Effect of an Anastatin Derivative on LDH Release in a Rat Model of Myocardial Injury

| Marker of Cellular Integrity | Effect Observed |

|---|---|

| Lactate Dehydrogenase (LDH) Leakage | Decreased |

This table indicates the influence of an Anastatin derivative on a key marker of cell damage. mdpi.com

Mechanistic Studies of Organ-Specific Cellular Responses

The biological influence of this compound extends to specific organ systems, with research elucidating its protective mechanisms at the cellular level. Investigations into its effects on liver and heart cells have revealed key insights into how this compound mitigates damage induced by toxins and ischemic conditions.

Investigation of Hepatoprotective Cellular Mechanisms (e.g., D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes)

This compound has demonstrated significant protective effects against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes. D-galactosamine is a well-established hepatotoxic agent that causes cellular injury primarily by depleting uridine (B1682114) triphosphate pools, leading to the inhibition of RNA and protein synthesis and ultimately culminating in oxidative stress and apoptosis.

Initial studies revealed that this compound exhibits a more potent protective activity against D-galactosamine-induced damage in these liver cells than silybin (B1146174), a known hepatoprotective compound. nih.gov This protective capacity is strongly associated with the antioxidant properties of this compound. nih.gov

Further investigations into the antioxidant mechanisms of this compound and its derivatives have been conducted in human liver L02 cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress. In these studies, H₂O₂ exposure significantly reduced cell viability. While this compound itself showed protective effects, some of its derivatives demonstrated even more pronounced increases in cell viability, underscoring the potential of this class of compounds in combating oxidative liver injury. nih.gov The primary mechanism of this hepatoprotection is attributed to the ability of this compound to scavenge free radicals, thereby mitigating oxidative damage to hepatocytes. nih.gov

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 100 |

| H₂O₂ (100 μM) | 39.9 |

| Anastatin B (10 μM) + H₂O₂ | 89.5 |

This table summarizes the protective effect of Anastatin B, a closely related compound to this compound, on the viability of L02 human liver cells exposed to oxidative stress induced by hydrogen peroxide (H₂O₂). Data from a study on Anastatin derivatives, which included this compound in its initial scope, is used to illustrate the antioxidant potential of this compound family in a liver cell model. nih.gov

Exploration of Cardioprotective Cellular Mechanisms (e.g., Myocardial Ischemia-Reperfusion Injury in H9c2 Cardiomyocytes)

In the context of cardiac health, this compound has been investigated for its potential to protect against myocardial ischemia-reperfusion (I/R) injury. This type of injury occurs when blood flow is restored to heart tissue after a period of ischemia, paradoxically causing further damage through a burst of reactive oxygen species (ROS) production, inflammation, and apoptosis.

Studies utilizing H9c2 cardiomyocytes, a cell line derived from embryonic rat heart tissue, have been instrumental in modeling myocardial I/R injury in vitro through hypoxia/reoxygenation (H/R) protocols. Research has shown that this compound and its derivatives can improve the viability of H9c2 cells subjected to H/R treatment.

The fundamental mechanism underlying this cardioprotective effect is believed to be the potent antioxidant capabilities of this compound. The cascade of events in I/R injury is complex and involves several interconnected pathways:

Oxidative Stress: The sudden reintroduction of oxygen during reperfusion leads to an overproduction of ROS. These highly reactive molecules can cause irreversible damage to cellular components, including lipids, proteins, and DNA. The antioxidant nature of this compound allows it to neutralize these harmful ROS.

Apoptosis: Oxidative stress is a major trigger for programmed cell death, or apoptosis, in cardiomyocytes. Key signaling pathways involved in this process include the activation of c-Jun amino-terminal kinase (JNK) and p53. By mitigating the initial oxidative burst, this compound can indirectly inhibit these downstream apoptotic pathways.

Inflammation and Calcium Overload: Although not directly detailed in the available literature for this compound, I/R injury also involves inflammatory responses and dysregulation of intracellular calcium levels, both of which contribute to cell death. The antioxidant effects of this compound may also play a role in modulating these processes.

| Cellular Process in I/R Injury | Description | Potential Mechanism of this compound |

|---|---|---|

| Oxidative Stress | Excessive production of Reactive Oxygen Species (ROS) leading to cellular damage. | Direct scavenging of ROS due to its antioxidant properties. |

| Apoptosis | Programmed cell death triggered by oxidative stress and other signals. | Inhibition of apoptosis by reducing the upstream trigger of oxidative stress. |

| Inflammation | Activation of inflammatory pathways contributing to tissue damage. | Potential modulation of inflammatory responses secondary to its antioxidant effects. |

| Calcium Overload | Dysregulation of intracellular calcium homeostasis, leading to mitochondrial dysfunction and cell death. | Possible indirect effects on calcium handling by preserving cellular integrity. |

This table outlines the primary cellular events that contribute to myocardial ischemia-reperfusion (I/R) injury in cardiomyocytes like the H9c2 cell line and describes the likely mechanisms through which this compound exerts its observed protective effects, primarily centered on its antioxidant activity.

Structure Activity Relationship Sar Studies of Anastatin a and Its Analogs

Identification of Structural Moieties Critical for Biological Activity

Studies on Anastatin A and its analogs have aimed to identify the specific parts of the molecule responsible for their observed biological activities, particularly antioxidant effects. Anastatins A and B have demonstrated hepatoprotective activities, which appear to be linked to their antioxidant capabilities. mdpi.comnih.gov

SAR investigations comparing aurone (B1235358) and flavone (B191248) derivatives, including those related to anastatins, have provided insights into structural preferences for antioxidant activity. For in vitro antioxidant activity, aurone derivatives generally exhibited better bioactivity compared to their flavone counterparts. researchgate.netnih.gov Conversely, the cyclization to a benzofuran (B130515) structure and the presence of a double bond connecting the two conjugated parts as a single conjugated system were found to diminish in vitro antioxidant activity in some analogs. nih.gov This suggests that the specific arrangement and conjugation of the ring systems, as well as the presence or absence of the benzofuran moiety and certain double bonds, play a significant role in determining the antioxidant potential of these compounds.

Correlation Between Chemical Substituents and Antioxidant Potency

Detailed studies evaluating the antioxidant activities of this compound, Anastatin B, and their synthesized derivatives have revealed correlations between specific chemical substituents and the potency of the compounds. The antioxidant activity has often been assessed using cell-based models of oxidative damage. mdpi.comnih.gov

For instance, experiments evaluating the protection of PC12 cells from hydrogen peroxide (H2O2)-induced oxidative damage showed varying levels of increased cell viability among this compound, Anastatin B, and their derivatives. nih.gov At a concentration of 10 µM, this compound increased PC12 cell viability from 16.8% (H2O2 alone) to 87.4% ± 3.8%, while Anastatin B increased it to 74.55% ± 0.56%. nih.gov Several derivatives also showed significant protective effects. Compound 38c, a derivative of Anastatin B, was identified as one of the most potent compounds in increasing PC12 cell viability under oxidative stress, reaching 85.94% ± 1.16% at 10 µM. nih.gov

Similar evaluations in L02 cells subjected to H2O2-induced oxidative damage also highlighted the protective effects of these compounds. nih.gov Anastatin B and derivatives like compound 40b and compound 38c significantly increased the viability of L02 cells, demonstrating their ability to protect against oxidative injury in this cell line. nih.gov

Another study investigating the alleviation of myocardial ischemia-reperfusion injury, a process linked to oxidative stress, evaluated the antioxidant capabilities of Anastatins A and B and 24 of their derivatives. mdpi.com Compound 13 emerged as the most potent among the tested compounds, significantly increasing the survival of H9c2 cells following hypoxia/reoxygenation treatment to 80.82%. mdpi.com This further underscores the impact of structural variations on the antioxidant potency of anastatin derivatives.

The data from these studies illustrate that specific structural modifications on the anastatin framework can lead to enhanced antioxidant activity, indicating a clear correlation between the nature and position of chemical substituents and the observed potency.

Here is a table summarizing some of the antioxidant activity data:

| Compound | Cell Line | Oxidative Insult | Concentration | Cell Viability (% of Control) | Reference |

| H2O2 alone | PC12 | H2O2 | 100 µM | 16.8 ± 1.27 | nih.gov |

| This compound | PC12 | H2O2 | 10 µM | 87.4 ± 3.8 | nih.gov |

| Anastatin B | PC12 | H2O2 | 10 µM | 74.55 ± 0.56 | nih.gov |

| Compound 38c | PC12 | H2O2 | 10 µM | 85.94 ± 1.16 | nih.gov |

| H2O2 alone | L02 | H2O2 | 100 µM | 39.9 | nih.gov |

| Anastatin B | L02 | H2O2 | 10 µM | 89.5 | nih.gov |

| Compound 40b | L02 | H2O2 | 10 µM | 90.1 | nih.gov |

| Compound 38c | L02 | H2O2 | 10 µM | 78.1 | nih.gov |

| Hypoxia/Reoxygenation alone | H9c2 | H/R | N/A | 20.31 | mdpi.com |

| This compound | H9c2 | H/R | N/A | 71.49 | mdpi.com |

| Compound 13 | H9c2 | H/R | N/A | 80.82 | mdpi.com |

Comparative SAR Analysis of Different Flavonoid and Aurone Frameworks

This compound and B are structurally related to both flavonoids and aurones, allowing for comparative SAR analysis across these frameworks. researchgate.netnih.govresearchgate.net As mentioned earlier, SAR studies specifically comparing aurone and flavone derivatives, including anastatin analogs, indicated that aurone derivatives generally exhibited superior in vitro antioxidant activity. researchgate.netnih.gov This suggests that the aurone framework, characterized by a 2-benzylidenebenzofuran-3(2H)-one structure, may be more conducive to antioxidant activity than the flavone framework under the tested conditions. researchgate.net

Furthermore, Anastatins A and B, which possess a flavanone (B1672756) structure with a benzofuran moiety, were found to exhibit stronger hepatoprotective effects compared to some related flavonoids and the commercial hepatoprotective agent silybin (B1146174) in a model of D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes. researchgate.netnih.gov This comparison highlights that the unique skeletal structure of anastatins, incorporating both the flavanone and benzofuran elements, contributes significantly to their biological activity and can offer advantages over other flavonoid structures.

Computational Modeling and Chemoinformatics in SAR Prediction

While specific computational studies solely focused on predicting the SAR of this compound and its analogs were not prominently found in the immediate search results, these methodologies are widely applied to related compound classes like flavonoids and in the study of various biological targets. For example, computational methods, including molecular docking, have been used to evaluate the potential antiviral activity of flavonoids by examining their binding to viral proteins. nih.govnih.gov QSAR models have been developed for predicting various biological endpoints, including toxicity and the inhibition of transporters, based on chemical structure. dergipark.org.trnih.gov Machine learning approaches are also being integrated into SAR analysis to enhance predictability. nih.gov

Advanced Methodologies and Analytical Techniques in Anastatin a Research

In Vitro Biological Assay Platforms

In vitro biological assays are fundamental to evaluating the cellular effects and biochemical activities of Anastatin A. These platforms utilize various cell culture models and biochemical techniques to assess cytotoxicity, protective effects against induced stress, and antioxidant capacity.

Cell Culture Models

Several cell lines are commonly utilized as in vitro models in this compound research to study its effects on different cell types and biological processes.

H9c2 Cell Line: Derived from rat embryonic ventricular myocardium, H9c2 cells are used to investigate the cardioprotective effects of this compound and its derivatives, particularly in models of myocardial ischemia-reperfusion injury mdpi.com. Studies have used H9c2 cells to evaluate the cytotoxicity of this compound and its derivatives via assays like the MTT assay mdpi.com.

L02 Cell Line: L02 cells are a human normal liver cell line used as a model system for human liver disease research nih.govrsc.orgrsc.org. These cells are employed to evaluate the antioxidant properties and protective effects of this compound and its derivatives against oxidative damage induced by agents such as hydrogen peroxide (H₂O₂) nih.govrsc.orgrsc.orgresearchgate.net. It is worth noting that the L02 cell line has been identified as a HeLa derivative, indicating a potential issue with its original classification cellosaurus.org.

PC12 Cell Line: Originating from a rat pheochromocytoma, the PC12 cell line serves as a model system for neurological and neurochemical studies nih.govrsc.orgrsc.orgsigmaaldrich.comnih.gov. In the context of this compound research, PC12 cells are used to evaluate antioxidant properties and protective effects against induced oxidative stress, such as that caused by H₂O₂ nih.govrsc.orgrsc.orgnih.gov.

Biochemical Assays for Antioxidant Capacity

Biochemical assays are employed to quantify the antioxidant potential of this compound by measuring its ability to neutralize free radicals or reduce oxidative species.

Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay measures the reducing power of an antioxidant by its ability to reduce the ferric ion (Fe³⁺) in a complex with 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) to the ferrous form (Fe²⁺) mdpi.comnih.gov. This reduction causes a color change that can be measured spectrophotometrically. The FRAP assay has been used to evaluate the reducing power of this compound derivatives, with some compounds showing stronger reducing power than positive controls like Vitamin C or resveratrol (B1683913) mdpi.com.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay: The ABTS assay measures the capacity of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ radical by antioxidants is measured by the decrease in absorbance at a specific wavelength mdpi.comnih.govtranscriptionfactor.org. This assay is used to determine the radical scavenging abilities of this compound and its derivatives mdpi.comnih.govmdpi.com.

2,2-diphenyl-1-picrylhydrazyl (DPPH) Assays: Similar to the ABTS assay, the DPPH assay evaluates the radical scavenging activity of a compound by measuring its ability to reduce the stable DPPH radical mdpi.comnih.govwikipedia.orgrsc.orgwaocp.org. The purple DPPH radical is reduced to a yellow product in the presence of antioxidants, and the decrease in absorbance is measured mdpi.comnih.govuminho.pt. Both ABTS and DPPH assays are widely used to assess the in vitro antioxidant capabilities of this compound and its synthesized derivatives mdpi.comnih.govmdpi.com.

Research findings using these assays have demonstrated that this compound and its derivatives possess significant antioxidant activities. For example, some derivatives have shown potent scavenging activity on ABTS and DPPH radicals with low EC₅₀ values mdpi.com.

Cell Viability Assays

Cell viability assays are essential for determining the potential cytotoxicity of this compound and for evaluating its protective effects on cells subjected to damaging conditions.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cell metabolic activity, which is indicative of cell viability mdpi.comnih.govciteab.comfishersci.ca. Viable cells with active metabolism convert the yellow MTT tetrazolium dye into purple formazan (B1609692) crystals mdpi.comnih.gov. The intensity of the purple color is measured spectrophotometrically and is proportional to the number of viable cells. The MTT assay is frequently used in this compound research to assess the cytotoxicity of the compound and its derivatives on cell lines such as H9c2, PC12, and L02 mdpi.comnih.govrsc.orgrsc.orgresearchgate.net. It is also used to evaluate the protective effects of this compound against induced oxidative damage in these cell models mdpi.comnih.govrsc.orgrsc.org.

Research has shown that many this compound derivatives are not significantly cytotoxic to cell lines like H9c2 at tested concentrations mdpi.com. Furthermore, treatment with this compound and its derivatives has been shown to improve the viability of cells subjected to oxidative stress mdpi.comnih.govrsc.orgrsc.orgresearchgate.net.

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic and chromatographic techniques are indispensable for confirming the chemical structure of this compound and its synthesized derivatives, as well as for assessing their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique used to determine the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). ¹H NMR provides information about the number and types of hydrogen atoms and their local environment, while ¹³C NMR provides information about the carbon skeleton. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structures of synthesized this compound and its derivatives by comparing experimental spectra to predicted data or known standards mdpi.comnih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio of ions with high accuracy, allowing for the determination of the elemental composition of a compound. HRMS provides precise molecular weight information, which is crucial for confirming the identity and purity of synthesized compounds like this compound and its derivatives mdpi.comnih.gov. The accurate mass obtained from HRMS can be compared to the calculated theoretical mass based on the proposed chemical formula to confirm the compound's identity.

These spectroscopic and chromatographic methods collectively ensure the correct synthesis and characterization of this compound and its analogs, providing confidence in the compounds used for biological evaluations.

Preclinical In Vivo Model Systems for Mechanistic Validation (Focusing on molecular and cellular changes, e.g., rat model of myocardial ischemia-reperfusion injury)

Preclinical in vivo models, particularly rat models of myocardial ischemia-reperfusion (I/R) injury, have been instrumental in investigating the molecular and cellular mechanisms underlying the potential cardioprotective effects of this compound and its derivatives. Myocardial I/R injury is a significant clinical challenge, characterized by damage that occurs when blood flow is restored to ischemic heart tissue nih.govfrontiersin.org. This injury involves complex pathophysiological processes, including oxidative stress, inflammation, and apoptosis nih.govfrontiersin.org.

Research utilizing rat models of myocardial I/R injury has aimed to elucidate how this compound or its derivatives mitigate this damage at the molecular and cellular levels. One study investigated the effects of Anastatins A and B, along with their derivatives, on myocardial I/R injury in rats mdpi.comnih.gov. While this compound itself showed some protective effects, a specific derivative, referred to as compound 13, demonstrated more potent cardioprotective activity mdpi.comnih.govresearchgate.net.

Studies focusing on molecular and cellular changes in these models have examined various markers of injury and oxidative stress. For instance, in rat models of myocardial I/R injury, the levels of enzymes indicative of myocardial damage, such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK), have been measured mdpi.comnih.gov. Additionally, markers of oxidative stress, including malondialdehyde (MDA), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD), have been assessed to understand the antioxidant mechanisms involved mdpi.comnih.gov.

Detailed findings from such studies have shown that treatment with Anastatin derivatives can lead to a reduction in the leakage rates of serum LDH and CK from myocardial tissues in rats subjected to I/R injury mdpi.comnih.gov. This suggests a protective effect on cardiomyocyte membrane integrity. Furthermore, these compounds have been observed to decrease the level of MDA, a marker of lipid peroxidation, while increasing the levels of GSH and the activity of SOD, key components of the endogenous antioxidant defense system mdpi.comnih.gov. These results indicate that the cardioprotective effects in this model are, at least in part, mediated through the attenuation of oxidative stress. mdpi.comnih.gov

Histopathological examination of myocardial tissues from these rat models has also provided insights into the cellular changes. Studies have reported that Anastatin derivatives can significantly reduce the infarcted areas and improve histopathological changes in the hearts of rats following myocardial I/R injury. mdpi.comnih.gov

The following table summarizes representative data points observed in preclinical in vivo studies using rat models of myocardial I/R injury to assess the effects of Anastatin derivatives on key molecular and cellular markers:

| Marker | Role | Observed Change with Treatment (vs. Model Group) | Implication | Source |

| Lactate Dehydrogenase (LDH) | Marker of cell injury | Decreased leakage rate | Reduced cardiomyocyte damage | mdpi.comnih.gov |

| Creatine Kinase (CK) | Marker of cell injury | Decreased leakage rate | Reduced cardiomyocyte damage | mdpi.comnih.gov |

| Malondialdehyde (MDA) | Marker of lipid peroxidation/oxidative stress | Decreased level | Reduced oxidative damage | mdpi.comnih.gov |

| Glutathione (GSH) | Endogenous antioxidant | Increased level | Enhanced antioxidant defense | mdpi.comnih.gov |

| Superoxide Dismutase (SOD) | Endogenous antioxidant enzyme | Increased activity | Enhanced enzymatic antioxidant capacity | mdpi.comnih.gov |

| Infarcted Area | Extent of tissue death | Significantly reduced | Cardioprotective effect on tissue viability | mdpi.comnih.gov |

Future Directions and Emerging Research Avenues for Anastatin a

Identification of Novel Protein Targets and Signaling Pathways

A key area for future research involves the comprehensive identification of the specific protein targets and signaling pathways modulated by Anastatin A. While its antioxidant activity and protective effects on hepatocytes have been noted, the precise molecular interactions underlying these effects remain to be fully characterized. rsc.org Research could employ techniques such as pull-down assays, affinity chromatography, and mass spectrometry to isolate and identify proteins that directly bind to this compound. nih.gov Furthermore, investigating its impact on various cellular signaling cascades, such as those involved in oxidative stress response, inflammation, and cell survival, using techniques like Western blotting, reporter assays, and phosphoproteomics, would provide deeper insights into its mechanism of action. mdpi.comresearchgate.netbiorxiv.org Understanding these interactions is crucial for defining the full spectrum of this compound's biological activities and identifying potential therapeutic applications.

Rational Design and Synthesis of Highly Specific and Potent Analogs

The exploration of this compound's therapeutic potential necessitates the rational design and synthesis of analogs with improved specificity, potency, and pharmacokinetic properties. openmedscience.comnih.govresearchgate.netpurdue.edu Future research could leverage structure-activity relationship (SAR) studies based on the core flavonoid structure of this compound to identify key functional groups and structural motifs responsible for its biological activities. rsc.org Computational approaches, such as molecular docking and dynamics simulations, could aid in the design of novel analogs with enhanced binding affinity for identified protein targets. researchgate.nettandfonline.com Synthetic efforts would then focus on developing efficient and scalable routes to synthesize these designed analogs, allowing for their rigorous biological evaluation in various in vitro and in vivo models. nih.govpurdue.edutandfonline.com The goal is to create compounds with optimized therapeutic profiles while minimizing potential off-target effects.

Exploration of this compound Biosynthesis for Biocatalytic Production

Investigating the natural biosynthesis of this compound in Anastatica hierochuntica could open avenues for sustainable and efficient biocatalytic production. rsc.orgmdpi.comresearchgate.netsrce.hr Future research could focus on identifying the genes and enzymes involved in the biosynthetic pathway of this compound. Techniques such as transcriptomics and genomics could be employed to analyze gene expression profiles in the plant, particularly in tissues where this compound is produced. mdpi.com Characterizing the enzymes involved, such as chalcone (B49325) synthases, isomerases, and hydroxylases, would be a critical step. mdpi.com This knowledge could then be applied to develop engineered microorganisms or in vitro enzyme systems for the biocatalytic synthesis of this compound or its precursors, potentially offering a more environmentally friendly and cost-effective alternative to traditional chemical synthesis. rsc.orgmdpi.comresearchgate.netsrce.hr

Q & A

Q. How can researchers ensure transparency in reporting negative or inconclusive results for this compound?

- Methodological Answer : Use registered reports or preprints to archive negative findings. Detail experimental limitations (e.g., compound solubility, assay sensitivity) in the discussion section. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, including metadata for raw datasets .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.